molecular formula C27H28N6O3 B11809406 2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid

2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid

Cat. No.: B11809406
M. Wt: 484.5 g/mol
InChI Key: KCCHHGCNROXUTA-UHFFFAOYSA-N
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Description

2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the benzimidazole core, followed by the introduction of various substituents through reactions such as amination, formylation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties may be explored for the development of new drugs targeting specific diseases or conditions.

    Industry: Its unique chemical structure may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid include other benzimidazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity

Properties

Molecular Formula

C27H28N6O3

Molecular Weight

484.5 g/mol

IUPAC Name

2-[2-[(4-cyanoanilino)methyl]-7-ethyl-6-[formyl(pyridin-2-yl)amino]-3-methyl-2H-benzimidazol-1-yl]propanoic acid

InChI

InChI=1S/C27H28N6O3/c1-4-21-22(32(17-34)24-7-5-6-14-29-24)12-13-23-26(21)33(18(2)27(35)36)25(31(23)3)16-30-20-10-8-19(15-28)9-11-20/h5-14,17-18,25,30H,4,16H2,1-3H3,(H,35,36)

InChI Key

KCCHHGCNROXUTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1N(C(N2C)CNC3=CC=C(C=C3)C#N)C(C)C(=O)O)N(C=O)C4=CC=CC=N4

Origin of Product

United States

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